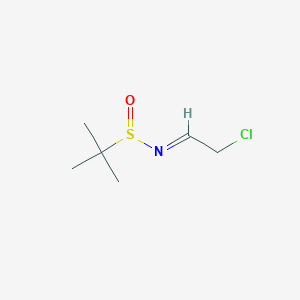

N-(2-氯乙烯基)-叔丁基亚砜胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-chloroethylidene)-tert-butylsulfinamide” likely contains a sulfinamide group, which is a functional group with the structure R-S(=O)-NR’R’‘, where R, R’, and R’’ represent various possible organic groups. In this case, R would be a tert-butyl group and R’ and R’’ together would form a 2-chloroethylidene group. Sulfinamides are known for their use in organic synthesis, particularly in the preparation of chiral amines .

Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms and the bonds between them. The sulfinamide group would likely be a key structural feature, with the sulfur atom bonded to the nitrogen atom and the oxygen atom, and the nitrogen atom also bonded to the 2-chloroethylidene group .Chemical Reactions Analysis

The reactivity of “N-(2-chloroethylidene)-tert-butylsulfinamide” would be influenced by the presence of the sulfinamide and 2-chloroethylidene groups. The sulfinamide group could potentially undergo oxidation or reduction reactions, while the 2-chloroethylidene group could participate in various addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chloroethylidene)-tert-butylsulfinamide” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .科学研究应用

末端叠氮化合物的非对称合成

N-(2-氯乙亚撑基)-叔丁基磺酰胺已被用于末端N-叔丁基磺酰基叠氮化合物的非对称合成中。霍奇森、克洛格斯和埃文斯 (2008, 2009) 证明,将该化合物添加到有机铈试剂中,可提供良产率和非对映异构体比的末端 N-叔丁基磺酰基叠氮化物。这一过程在有机化学领域具有重要意义,特别是对于合成具有特定空间排列的复杂分子 (Hodgson, Kloesges, & Evans, 2008) (Hodgson, Kloesges, & Evans, 2009)。

胺合成中的多功能性

该化合物在胺的多功能合成中起着至关重要的作用。埃尔曼及其同事 (2002, 2001) 已广泛研究了使用源自叔丁基磺酰胺的 N-叔丁基磺酰基亚胺作为非对称胺合成的中间体。这些亚胺被激活用于亲核加成,可用于合成多种对映体富集的胺 (Ellman, Owens, & Tang, 2002) (Tang, Volkman, & Ellman, 2001)。

催化反应中的应用

在催化中,N-(2-氯乙亚撑基)-叔丁基磺酰胺衍生物已被用作氮源。冈查罗夫、刘和夏普莱斯 (1999) 证明了它们在烯烃的催化氨基羟基化和叠氮化中的效率。该应用突出了该化合物在促进复杂化学转化中的潜力 (Gontcharov, Liu, & Sharpless, 1999)。

对非对称催化的贡献

N-(2-氯乙亚撑基)-叔丁基磺酰胺衍生物在非对称催化中的应用已有充分文献记载。例如,马等人。(2015) 合成了一个基于二茂铁的膦-叔丁基磺酰胺配体,并将其应用于 C-C 和 C-N 键的对映选择性形成。这项研究强调了此类化合物在化学合成中实现手性的重要性 (Ma et al., 2015)。

N-杂环合成中的进展

最近的研究,例如菲利普等人。(2020) 探索了源自 N-(2-氯乙亚撑基)-叔丁基磺酰胺的叔丁基磺酰胺在 N-杂环非对称合成中的作用。这些方法提供了获得结构多样的哌啶、吡咯烷、氮杂环丁烷及其衍生物的途径,这些物质在药物研究中具有重要意义 (Philip, Radhika, Saranya, & Anilkumar, 2020)。

微波辅助合成

科拉多斯等人。(2012) 开发了一种微波辅助、无溶剂的 enantiomerically 纯 N-(叔丁基磺酰基) 亚胺合成方法,展示了这种方法在合成各种磺酰基亚胺中的效率和环境友好性 (Collados, Toledano, Guijarro, & Yus, 2012)。

作用机制

安全和危害

未来方向

The future directions for research on “N-(2-chloroethylidene)-tert-butylsulfinamide” would likely depend on its potential applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient or environmentally friendly methods of synthesizing it, or on finding new reactions it can participate in .

属性

IUPAC Name |

(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYYYZGLYRZWOF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)/N=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)

![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2839003.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)

![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)